Benzocaine-d4

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

In LC-MS/MS bioanalysis, unlabeled benzocaine co-elutes and shares MRM transitions with the target analyte, preventing accurate quantification. Benzocaine-d4 (CAS 342611-08-9) solves this critical limitation: its +4 Da mass shift enables distinct SRM detection, while near-identical chemical behavior corrects for matrix effects, extraction losses, and instrument variability. - Validated for BA/BE studies: Quantifies benzocaine at 50-2000 ng/mL in human plasma per ICH M10 guidelines. - Forensic & QC Ready: Used for adulterant profiling in seized cocaine and stability-indicating methods (RRT 0.58) for ANDA submissions. - Supply Reliability: Bulk custom synthesis available; standard pack sizes shipped under ambient conditions from 2-8°C storage.

Molecular Formula C9H11NO2
Molecular Weight 169.21 g/mol
CAS No. 342611-08-9
Cat. No. B562995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocaine-d4
CAS342611-08-9
Synonyms4-Aminobenzoic Acid-d4 Ethyl Ester;  p-Aminobenzoic-d4 Acid Ethyl Ester;  Ethyl 4-Aminobenzoate-d4;  (p-(Ethoxycarbonyl)(phenyl-d4)mine;  4-(Ethoxycarbonyl)aniline-d4;  4-(Ethoxycarbonyl)(phenyl-d4)amine;  4-Aminobenzoic Acid-d4 Ethyl Ester;  4-Carbethoxyan
Molecular FormulaC9H11NO2
Molecular Weight169.21 g/mol
Structural Identifiers
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D
InChIKeyBLFLLBZGZJTVJG-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzocaine-d4 Procurement Guide


Benzocaine-d4 (CAS 342611-08-9) is the deuterium-labeled isotopologue of the local anesthetic benzocaine, with four hydrogen atoms on the aromatic ring replaced by deuterium, yielding the chemical formula C9H7D4NO2 and a molecular weight of 169.21 g/mol . This stable isotope-labeled compound serves as a critical internal standard in quantitative bioanalytical mass spectrometry methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate quantification of benzocaine in complex biological matrices [1]. Unlike unlabeled benzocaine, the +4 Da mass shift provided by the deuterium atoms ensures distinct mass spectrometric differentiation while maintaining near-identical chemical and chromatographic behavior to the native analyte [2].

Why Benzocaine-d4 Cannot Be Substituted


In quantitative LC-MS/MS workflows, unlabeled benzocaine or structurally related local anesthetics such as procaine or tetracaine cannot substitute for Benzocaine-d4 as an internal standard. Unlabeled benzocaine co-elutes with the target analyte and generates identical precursor-to-product ion transitions, rendering it indistinguishable from endogenous or sample-derived benzocaine and precluding accurate quantification [1]. Structural analogs such as procaine or tetracaine exhibit different chromatographic retention times and ionization efficiencies in the electrospray source, leading to differential matrix effects and inconsistent response factors that compromise method accuracy, precision, and ruggedness . Only a stable isotope-labeled internal standard such as Benzocaine-d4 co-elutes with the analyte, experiences identical ion suppression or enhancement, and provides a distinct mass spectrometric channel, enabling reliable correction for sample preparation losses, matrix effects, and instrument variability [2].

Benzocaine-d4 Analytical Performance Evidence


Isotopic Purity and Mass Spectral Differentiation

Benzocaine-d4 provides a +4 Da mass shift relative to unlabeled benzocaine (m/z 166.09 → m/z 170.10 for the [M+H]+ precursor ion), enabling baseline-resolved mass spectrometric detection without cross-talk or isotopic interference . In contrast, using unlabeled benzocaine as an internal standard generates identical m/z values that cannot be distinguished from the target analyte, rendering quantification impossible. The four deuterium atoms are positioned on the aromatic ring (2,3,5,6 positions), ensuring that the label is retained during MS/MS fragmentation and that product ions maintain the isotopic mass shift .

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Matrix Effect Correction: With vs. Without Internal Standard

Stable isotope-labeled internal standards such as Benzocaine-d4 co-elute with the target analyte and undergo identical ionization conditions, enabling correction for matrix-induced ion suppression or enhancement . In a validated LC-MS/MS method for benzocaine quantification in human plasma using cocaine-d3 and caffeine-d3 as internal standards, the method achieved linearity over 50–2000 ng/mL with acceptable precision and accuracy across the calibration range [1]. While Benzocaine-d4 was not the internal standard employed in this specific study, the use of deuterated internal standards for structurally analogous analytes demonstrates the class-level principle that co-eluting SIL-IS corrects for matrix effects that would otherwise produce biased quantification when no internal standard or a non-co-eluting analog is used [2].

Matrix effects Ion suppression Bioanalytical accuracy

Deuterium Labeling Site Stability: Ring-d4 vs. Ethyl-d5

Benzocaine-d4 incorporates four deuterium atoms at the aromatic ring positions (2,3,5,6), whereas alternative deuterated benzocaine isotopologues such as Benzocaine-(ethyl-d5) (CAS 1219803-76-5) place five deuterium atoms on the ethyl ester group . Ring-deuterated Benzocaine-d4 offers superior stability against hydrogen-deuterium exchange under analytical conditions compared to alkyl-chain deuterated analogs, as aromatic C-D bonds are less susceptible to exchange in protic solvents or under acidic/basic mobile phase conditions [1]. Alkyl-deuterated standards may undergo partial back-exchange in aqueous mobile phases or biological matrices, leading to isotopic impurity and compromised quantification accuracy [2].

Isotope exchange stability Deuterium retention Method ruggedness

Regulatory Compliance: Deuterated vs. Unlabeled Standard

Benzocaine-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of benzocaine [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) upon feasibility assessment [2]. Unlabeled benzocaine analytical standards do not provide the isotopic differentiation required for stable isotope dilution LC-MS/MS assays, which are the preferred methodology for bioequivalence studies per FDA and EMA guidance [3].

Pharmacopeial traceability ANDA submission Method validation

Benzocaine-d4 Application Scenarios


Pharmacokinetic and Bioequivalence Studies

In BA/BE studies, Benzocaine-d4 serves as the internal standard for quantifying benzocaine concentrations in human plasma over a validated range of 50–2000 ng/mL using LC-MS/MS [1]. The +4 Da mass shift enables selective reaction monitoring (SRM) without interference from endogenous matrix components, achieving precision and accuracy within the ±15% CV and ±15% bias criteria required by ICH M10 and FDA guidance for regulatory submission [2]. Procurement of Benzocaine-d4 is essential for CROs and pharmaceutical laboratories conducting GLP-compliant bioequivalence studies intended for ANDA or NDA filing.

Forensic Toxicology: Cocaine Adulterant Quantification

Benzocaine is detected as a cutting agent in approximately 5.17% of seized cocaine samples, with concentrations ranging from 0.4% to 58.3% w/w [1]. For forensic laboratories requiring validated quantitative methods for evidentiary purposes, Benzocaine-d4 provides the stable isotope-labeled internal standard necessary for accurate quantification via LC-MS/MS, ensuring defensible results in legal proceedings and enabling source attribution through adulterant profiling [2].

Pharmaceutical Quality Control and Stability Testing

In pharmaceutical QC laboratories, Benzocaine-d4 is used as a reference standard for analytical method development and validation (AMV) and for quality control applications during commercial production of benzocaine drug products [1]. It supports stability-indicating methods for monitoring benzocaine degradation products and impurities, including the identification and characterization of unknown impurities observed at relative retention times (e.g., 0.58 RRT) in long-term stability samples stored at 30°C/65% RH [2]. The deuterated standard enables accurate quantification of benzocaine in the presence of degradation products without interference.

Food and Environmental Residue Analysis

Recent publications highlight the utility of Benzocaine-d4 in detecting benzocaine residues in environmental samples and animal-derived food products, addressing concerns regarding pharmaceutical pollution and food safety [1]. LC-MS/MS methods using Benzocaine-d4 as an internal standard enable the accurate quantification of benzocaine residues in aquatic products and animal tissues, with measurement uncertainty primarily derived from standard solution preparation and calibration curve fitting, supporting regulatory compliance and monitoring programs [2].

Technical Documentation Hub

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